5-(2-Morpholin-4-yl-2-oxoethyl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(2-Morpholin-4-yl-2-oxoethyl)thiophene-2-sulfonyl chloride is an organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a morpholinyl oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Morpholin-4-yl-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 2-morpholin-4-yl-2-oxoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Morpholin-4-yl-2-oxoethyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: The oxoethyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation: Products include sulfone derivatives.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
5-(2-Morpholin-4-yl-2-oxoethyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Morpholin-4-yl-2-oxoethyl)thiophene-2-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The morpholinyl oxoethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the morpholinyl oxoethyl group, making it less versatile in certain reactions.
2-Morpholin-4-yl-2-oxoethyl chloride: Lacks the thiophene ring, limiting its applications in aromatic substitution reactions.
Sulfonyl chlorides: General class of compounds with similar reactivity but different substituents.
Uniqueness
5-(2-Morpholin-4-yl-2-oxoethyl)thiophene-2-sulfonyl chloride is unique due to the combination of the thiophene ring, sulfonyl chloride group, and morpholinyl oxoethyl group. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.
Properties
IUPAC Name |
5-(2-morpholin-4-yl-2-oxoethyl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-18(14,15)10-2-1-8(17-10)7-9(13)12-3-5-16-6-4-12/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEXRXCXESXWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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